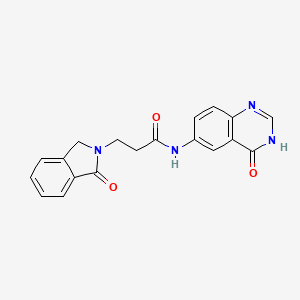

N-(4-oxo-3,4-dihydroquinazolin-6-yl)-3-(1-oxoisoindolin-2-yl)propanamide

CAS No.:

Cat. No.: VC14793064

Molecular Formula: C19H16N4O3

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H16N4O3 |

|---|---|

| Molecular Weight | 348.4 g/mol |

| IUPAC Name | 3-(3-oxo-1H-isoindol-2-yl)-N-(4-oxo-3H-quinazolin-6-yl)propanamide |

| Standard InChI | InChI=1S/C19H16N4O3/c24-17(7-8-23-10-12-3-1-2-4-14(12)19(23)26)22-13-5-6-16-15(9-13)18(25)21-11-20-16/h1-6,9,11H,7-8,10H2,(H,22,24)(H,20,21,25) |

| Standard InChI Key | PNGJSCBQCWNLMW-UHFFFAOYSA-N |

| Canonical SMILES | C1C2=CC=CC=C2C(=O)N1CCC(=O)NC3=CC4=C(C=C3)N=CNC4=O |

Introduction

Structural Overview

The compound consists of two key moieties:

-

Quinazolinone Core: The 4-oxo group on the quinazolinone scaffold contributes to its chemical reactivity and potential biological activity. Quinazolinones are well-known for their pharmacological properties, including antioxidant, anticancer, and antimicrobial activities .

-

Isoindolinone Unit: This moiety is characterized by a cyclic imide structure (1-oxoisoindoline), often associated with bioactivity due to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions .

Molecular Formula: C18H16N4O3

Molecular Weight: Approximately 336.35 g/mol.

Synthesis Pathways

The synthesis of N-(4-oxo-3,4-dihydroquinazolin-6-yl)-3-(1-oxoisoindolin-2-yl)propanamide involves multi-step organic reactions, typically starting from anthranilic acid derivatives for the quinazolinone core and phthalic anhydride derivatives for the isoindolinone unit.

General Steps:

-

Formation of Quinazolinone: Anthranilic acid reacts with formamide or similar reagents under cyclization conditions to yield quinazolinone derivatives .

-

Introduction of Isoindolinone: Phthalic anhydride reacts with amines to form isoindolinone structures.

-

Coupling Reaction: The two moieties are linked via a propanamide spacer using peptide coupling agents like carbodiimides or through direct amidation reactions.

Spectroscopic Characterization

To confirm the compound's identity and purity:

-

NMR Spectroscopy:

-

Proton (H) and Carbon (C) NMR provide detailed information about hydrogen and carbon environments.

-

Expected shifts include signals for amide protons and aromatic hydrogens.

-

-

Mass Spectrometry (MS):

-

Molecular ion peak at , corresponding to the molecular weight.

-

-

Infrared (IR) Spectroscopy:

-

Key peaks include:

-

: ~1700 cm (carbonyl groups).

-

: ~3300 cm.

-

-

Computational Studies

Drug-likeness predictions using tools like SwissADME suggest satisfactory bioavailability parameters for related compounds .

Comparative Data Table

| Property | Quinazolinone Moiety | Isoindolinone Moiety | Entire Compound |

|---|---|---|---|

| Molecular Functionality | Antioxidant, anticancer | Antimicrobial, enzyme inhibition | Combined pharmacological properties |

| Key IR Peaks | : ~1700 cm | : ~3300 cm | Both peaks present |

| Synthetic Difficulty | Moderate | Moderate | High |

| Biological Applications | ROS scavenging | DNA gyrase inhibition | Multi-target potential |

Research Implications

This compound represents a promising candidate for further research in drug development due to its dual pharmacophore system:

-

Multi-target Potential: The combination of quinazolinone and isoindolinone scaffolds allows interaction with diverse biological targets.

-

Synthetic Versatility: Modifications at various positions on both moieties can optimize activity and reduce toxicity.

Further studies should include:

-

In vitro testing against cancer cell lines (e.g., MCF-7, HCT-116).

-

Antioxidant assays like DPPH or ABTS.

-

In silico docking studies to predict binding affinities with key enzymes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume